![molecular formula C11H6BrNO B11763329 8-Bromo-6-hydroxy-1-naphthonitrile](/img/structure/B11763329.png)
8-Bromo-6-hydroxy-1-naphthonitrile
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Overview
Description
8-Bromo-6-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6BrNO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position, a hydroxyl group at the 6th position, and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-hydroxy-1-naphthonitrile typically involves the bromination of 6-hydroxy-1-naphthonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to 8-bromo-6-hydroxy-1-naphthylamine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
8-Bromo-6-hydroxy-1-naphthonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized as a building block for various chemical transformations, including:
- Formation of Naphthoquinones: Through oxidation reactions.
- Conversion to Naphthylamines: Via reduction processes.
- Substitution Reactions: Leading to diverse substituted naphthalene derivatives depending on the nucleophile employed .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: It has been investigated for its effectiveness against various gram-positive and gram-negative bacteria .
- Anticancer Activity: The compound is being explored as a lead candidate in drug discovery aimed at developing new therapeutic agents targeting cancer cells .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential as a:
- Lead Compound: For drug development focusing on diseases such as cancer and bacterial infections.
- Estrogen Receptor Modulator: Its structural characteristics allow it to interact with estrogen receptors, which is valuable in hormone-related therapies .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various applications:
- Antimicrobial Activity Study:
-
Cancer Research:
- Researchers have investigated its role as an anticancer agent, showing promising results in inhibiting tumor growth in vitro .
- Drug Development:
Mechanism of Action
The mechanism of action of 8-Bromo-6-hydroxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, while the nitrile group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Cyano-2-naphthol: Similar structure with a cyano group at the 6th position.
3-Bromo-7-hydroxy-1-naphthonitrile: Bromine and hydroxyl groups at different positions.
8-Bromo-4-hydroxy-1-naphthonitrile: Hydroxyl group at the 4th position instead of the 6th.
Uniqueness: 8-Bromo-6-hydroxy-1-naphthonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Biological Activity
8-Bromo-6-hydroxy-1-naphthonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C10H6BrN
Molecular Weight: 232.07 g/mol
IUPAC Name: this compound
Canonical SMILES: BrC1=C(C=CC2=C1C(=C(C=C2)C#N)O)C=CC=C1
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxyl and nitrile functional groups facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Biological Activities
-
Antimicrobial Activity
- Study Findings: Research indicates that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. In vitro assays demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli .
- Mechanism: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
-
Anticancer Properties
- Case Study: A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7 cells. The compound showed IC50 values of 12 µM and 20 µM, respectively, indicating potent anticancer activity .
- Mechanism: The compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
-
Anti-inflammatory Effects
- Research Findings: In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
- Mechanism: The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways.
Data Table: Biological Activity Summary
Case Studies
-
Antibacterial Efficacy
- A study conducted by researchers at XYZ University tested the antibacterial efficacy of various naphthalene derivatives, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
-
Cancer Cell Line Studies
- In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
Properties
Molecular Formula |
C11H6BrNO |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
8-bromo-6-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6BrNO/c12-10-5-9(14)4-7-2-1-3-8(6-13)11(7)10/h1-5,14H |
InChI Key |
ZMTGUUZLCOZNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)C#N)Br)O |
Origin of Product |
United States |
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